3-Chloro-2-(propargyloxy)pyrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-2-(propargyloxy)pyrazine is a heterocyclic compound containing a pyrazine ring substituted with a chloro group at the third position and a propargyloxy group at the second position. Pyrazine derivatives are known for their diverse biological activities and applications in various fields, including pharmaceuticals, agriculture, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-2-(propargyloxy)pyrazine typically involves the reaction of 3-chloropyrazine with propargyl alcohol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in a suitable solvent like dimethylformamide. The product is then purified using standard techniques such as column chromatography .
Industrial Production Methods
This includes optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance yield and efficiency .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-2-(propargyloxy)pyrazine undergoes various chemical reactions, including:
Nucleophilic substitution: The chloro group can be replaced by nucleophiles such as amines or thiols.
Oxidation: The propargyloxy group can be oxidized to form corresponding carbonyl compounds.
Reduction: The pyrazine ring can be reduced to form dihydropyrazine derivatives.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide or primary amines in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon or hydrogen gas under pressure.
Major Products Formed
Nucleophilic substitution: Formation of substituted pyrazine derivatives.
Oxidation: Formation of pyrazine-2-carboxaldehyde or pyrazine-2-carboxylic acid.
Reduction: Formation of dihydropyrazine derivatives.
Scientific Research Applications
3-Chloro-2-(propargyloxy)pyrazine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the development of advanced materials and agrochemicals
Mechanism of Action
The mechanism of action of 3-Chloro-2-(propargyloxy)pyrazine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interfere with cellular processes by binding to active sites or altering protein functions. The exact pathways and targets can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
3-Chloropyrazine-2-carboxamide: Known for its antimicrobial activity.
3-Chloropyrazine-2-carbonitrile: Used as an intermediate in organic synthesis.
2-(Propargyloxy)pyrazine: Similar structure but lacks the chloro substituent.
Uniqueness
3-Chloro-2-(propargyloxy)pyrazine is unique due to the presence of both chloro and propargyloxy groups, which confer distinct reactivity and biological properties.
Properties
Molecular Formula |
C7H5ClN2O |
---|---|
Molecular Weight |
168.58 g/mol |
IUPAC Name |
2-chloro-3-prop-2-ynoxypyrazine |
InChI |
InChI=1S/C7H5ClN2O/c1-2-5-11-7-6(8)9-3-4-10-7/h1,3-4H,5H2 |
InChI Key |
FXVJPRQHKMZELA-UHFFFAOYSA-N |
Canonical SMILES |
C#CCOC1=NC=CN=C1Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.